molecular formula C30H50O4 B1678190 Nepedinol CAS No. 104139-53-9

Nepedinol

Cat. No.: B1678190
CAS No.: 104139-53-9
M. Wt: 474.7 g/mol
InChI Key: RGQISYCPICNWAQ-AMZTXIEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nepedinol is a triterpenoid alcohol with the molecular formula C₃₀H₅₀O₄ and a molecular weight of 474.723 g/mol . It is primarily isolated from Nepeta hindostana (commonly known as Cal Mint), a plant traditionally used in Indian medicine to treat cardiovascular disorders, asthma, and anxiety . Structurally, this compound belongs to the lupane group of triterpenoids, characterized by a pentacyclic scaffold with hydroxyl and methyl substituents . Phytochemical studies of Nepeta distans and Nepeta ruderalis also report this compound as a constituent, often co-occurring with β-sitosterol, ursolic acid, and oleanolic acid .

For instance, Nepeta hindostana extracts containing this compound demonstrate efficacy in alleviating cardiac arrhythmias and reducing oxidative stress .

Properties

CAS No.

104139-53-9

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(1R,3aR,5aR,5bR,7aS,9S,11R,11aS,11bS,12R,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11,12-triol

InChI

InChI=1S/C30H50O4/c1-17(16-31)18-8-10-27(4)12-13-28(5)19(24(18)27)14-20(32)25-29(28,6)11-9-21-26(2,3)22(33)15-23(34)30(21,25)7/h18-25,31-34H,1,8-16H2,2-7H3/t18-,19+,20+,21-,22-,23+,24+,25-,27+,28+,29+,30+/m0/s1

InChI Key

RGQISYCPICNWAQ-AMZTXIEOSA-N

SMILES

CC1(C2CCC3(C(C2(C(CC1O)O)C)C(CC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)O)C)C

Isomeric SMILES

C[C@]12CC[C@H]([C@@H]1[C@H]3C[C@H]([C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)O)O)C)C)O)C(=C)CO

Canonical SMILES

CC1(C2CCC3(C(C2(C(CC1O)O)C)C(CC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nepedinol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Nepedinol shares structural and functional similarities with other triterpenoids and terpenoids isolated from Nepeta species. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Source Key Biological Activities
This compound C₃₀H₅₀O₄ 474.723 Nepeta hindostana Cardioprotective, anti-anxiety, antioxidant
Lupinol A C₃₀H₅₀O₄ 474.723 Nepeta hindostana Anti-inflammatory, cytotoxic
Ursolic Acid C₃₀H₄₈O₃ 456.700 Nepeta distans Antimicrobial, antitumor, hepatoprotective
Oleanolic Acid C₃₀H₄₈O₃ 456.700 Nepeta distans Antidiabetic, anti-HIV, anti-inflammatory
Thymoquinone C₁₀H₁₂O₂ 164.204 Nepeta distans Antioxidant, antimicrobial, anticancer

Key Comparisons

Structural Similarities: this compound and Lupinol A share identical molecular formulas (C₃₀H₅₀O₄), suggesting structural homology within the lupane triterpenoid family . Both compounds have hydroxyl groups critical for antioxidant activity. Ursolic acid and oleanolic acid are structural isomers (C₃₀H₄₈O₃) but differ in the position of methyl groups on the pentacyclic backbone, leading to distinct bioactivity profiles .

Functional Differences: Cardioprotection: this compound is uniquely associated with cardiovascular benefits, such as reducing arrhythmias and improving heart contractility, likely due to its triterpenoid structure enhancing membrane stability in cardiac cells . In contrast, ursolic acid shows stronger hepatoprotective effects . Antimicrobial Activity: Thymoquinone (a monoterpene) exhibits broad-spectrum antimicrobial activity (MIC = 2 μg/mL against Staphylococcus aureus), outperforming this compound-containing extracts in some assays .

Pharmacokinetic Data: Limited studies exist on this compound’s absorption and metabolism. However, ursolic acid and oleanolic acid are well-studied, with oral bioavailabilities of ~10–25% due to lipophilicity, suggesting this compound may face similar challenges .

Research Findings and Gaps

This compound’s Antioxidant Capacity: In Nepeta hindostana extracts, this compound contributes to radical scavenging activity, reducing lipid peroxidation by 40–60% in rodent models of cardiac ischemia .

Synergistic Effects: this compound often coexists with β-sitosterol and eugenol in Nepeta species. Synergistic interactions enhance antimicrobial and anti-inflammatory effects; for example, β-sitosterol amplifies this compound’s inhibition of NF-κB signaling .

Contradictions and Limitations: While thymoquinone and ursolic acid have robust clinical data, this compound’s therapeutic claims rely heavily on traditional use and preliminary in vitro studies . A 2022 study noted that Nepeta distans methanol extracts (containing this compound) showed MIC values of 2 μg/mL against E. coli, but the contribution of this compound alone remains unverified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nepedinol
Reactant of Route 2
Nepedinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.